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Abstract

NADI-351 is a first-in-class, orally available, and potent small molecule inhibitor that selectively
targets the Notchl transcriptional complex.[1][2][3] By disrupting the formation of the Notchl
ternary complex (NTC), NADI-351 effectively prevents the transcription of oncogenic target
genes, leading to the inhibition of tumor growth and the ablation of cancer stem cells (CSCs).
[1][3] A significant advantage of NADI-351 is its high selectivity for Notchl over other Notch
paralogs, which mitigates the severe gastrointestinal toxicities often associated with pan-Notch
inhibitors.[1][3][4] These application notes provide a comprehensive protocol for the preclinical
evaluation of NADI-351, detailing key in vitro and in vivo assays to assess its therapeutic
potential in various cancer models.

Introduction

The Notch signaling pathway is a critical regulator of cell fate decisions, and its aberrant
activation is implicated in the initiation and progression of numerous cancers. The pathway
plays a crucial role in the maintenance of cancer stem cells, a subpopulation of tumor cells
responsible for therapy resistance and metastasis.[3] NADI-351's unique mechanism of
selectively inhibiting the Notch1l transcriptional complex presents a promising therapeutic
strategy for a range of Notch1-dependent malignancies, including esophageal and triple-
negative breast cancer.[1][3] This document outlines detailed protocols for evaluating the
efficacy, selectivity, and safety of NADI-351.
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Data Presentation
Table 1: In Vitro Efficacy of NADI-351 in Cancer Cell

Lines
NADI-351
. Cancer ] Referenc
Cell Line Assay Endpoint Concentr Result
Type . e
ation
Triple-
MDA-MB- Negative Inhibition of
MTT Assay EC50 10 uM o [1]
231 Breast cell viability
Cancer
Esophagea
phag Inhibition of
I Colony
OE33 ) ) EC50 ~1-10 uM colony [1]
Adenocarci  Formation _
formation
noma
Esophagea Significant
I Tumor 30 mg/kg inhibition of
OE19 ~ Xenograft ] [1]
Adenocarci Growth (p.o.ori.p.) tumor
noma growth
Significant
Prostate Tumor 30 mg/kg inhibition of
PC-3 Xenograft ) [1]
Cancer Growth (p.o.ori.p.) tumor
growth
Esophagea Significant
EAC47 I Tumor inhibition of
~ Xenograft 30 mg/kg [1]
PDX Adenocarci Growth tumor
noma growth

Table 2: In Vivo Efficacy and Safety of NADI-351
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Animal Cancer NADI-351 Treatmen Key Toxicity Referenc
Model Type Dosage t Duration Findings Profile e
No
Nude Mice  Triple- Significant o
) significant
(MDA-MB- Negative 30 mg/kg ] tumor
} Daily effect on [1]
231 Breast (p.o. ori.p.) growth
mouse
Xenograft) Cancer inhibition )
weight
No
) Significant o
Nude Mice significant
Prostate 30 mg/kg ) tumor
(PC-3 } Daily effect on [1]
Cancer (p.o. ori.p.) growth
Xenograft) o mouse
inhibition )
weight
No
) Esophagea Significant o
Nude Mice significant
I 30 mg/kg ] tumor
(OE19 ) } Daily effect on [1]
Adenocarci  (p.o. ori.p.) growth
Xenograft) o mouse
noma inhibition )
weight
Significant No
Mice Esophagea tumor evidence of
(EACA4A7 I growth Gl toxicity
30 mg/kg 14 days o [1]
PDX Adenocarci inhibition, (goblet cell
model) noma ablation of metaplasia
CSCs )
Signaling Pathway
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Caption: Mechanism of action of NADI-351 in the Notchl signaling pathway.

Experimental Workflows
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Caption: Workflow for in vitro evaluation of NADI-351.
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Caption: Workflow for in vivo evaluation of NADI-351.
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1. Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
e Materials:

o Cancer cell lines (e.g., MDA-MB-231, OE33)

o Complete culture medium

o 96-well plates

o NADI-351

o MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

o Solubilization solution (e.g., DMSO or 0.01 N HCI in 10% SDS)
o Microplate reader

e Protocol:

[¢]

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

o Treat cells with various concentrations of NADI-351 (e.g., 0.1 to 100 uM) and a vehicle
control (DMSO).

o Incubate for 48-72 hours.
o Add 10 pL of MTT solution to each well and incubate for 4 hours at 37°C.

o Add 100 pL of solubilization solution to each well and incubate overnight at 37°C to
dissolve the formazan crystals.

o Measure the absorbance at 570 nm using a microplate reader.

o Calculate cell viability as a percentage of the vehicle-treated control and determine the
EC50 value.
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2. Colony Formation Assay

This assay assesses the ability of single cells to proliferate and form colonies.

o Materials:

o Cancer cell lines

[e]

Complete culture medium

o

6-well plates

NADI-351

[¢]

[¢]

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

e Protocol:

o Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.

o Allow cells to attach overnight.

o Treat with various concentrations of NADI-351.

o Incubate for 10-14 days, changing the medium with fresh NADI-351 every 3-4 days.

o Wash the wells with PBS, fix the colonies with methanol for 15 minutes, and stain with
crystal violet solution for 20 minutes.

o Gently wash the wells with water and allow them to air dry.

o Count the number of colonies (a colony is defined as a cluster of at least 50 cells).

3. Cancer Stem Cell Sphere Formation Assay

This assay evaluates the self-renewal capacity of cancer stem cells.

o Materials:
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Cancer cell lines

[e]

o

Serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and
bFGF)

o

Ultra-low attachment plates

NADI-351

[¢]

e Protocol:
o Prepare a single-cell suspension of the cancer cells.

o Plate the cells at a low density (e.g., 1,000-5,000 cells/well) in ultra-low attachment 6-well
plates with sphere-forming medium.

o Treat with various concentrations of NADI-351.
o Incubate for 7-10 days to allow for sphere formation.

o Count the number of spheres (tumorspheres) with a diameter > 50 um under a
microscope.

4. Real-Time Quantitative PCR (RT-qPCR) for Notch Target Gene Expression
This protocol measures the mRNA levels of Notch target genes.
e Materials:

o Treated and untreated cancer cells

RNA extraction kit

(¢]

[¢]

cDNA synthesis kit

[¢]

gPCR master mix (e.g., SYBR Green)

[e]

Primers for target genes (e.g., HES1, HES5) and a housekeeping gene (e.g., GAPDH,
HPRT)
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o RT-gPCR instrument

e Protocol:

Treat cells with NADI-351 (e.g., 10 uM) for 6-24 hours.[1]

[e]

(¢]

Isolate total RNA from the cells using an RNA extraction Kit.

[¢]

Synthesize cDNA from the RNA using a cDNA synthesis Kit.

[¢]

Perform qPCR using the synthesized cDNA, primers, and gPCR master mix.

Analyze the data using the comparative Ct (AACt) method to determine the relative

[e]

expression of target genes, normalized to the housekeeping gene.
5. Chromatin Immunoprecipitation (ChlP) Assay

This assay is used to determine the binding of Notchl to the promoter regions of its target
genes.

e Materials:
o Treated and untreated cancer cells
o Formaldehyde (for cross-linking)
o Glycine
o Lysis buffer
o Sonicator
o Antibodies against Notchl and a negative control (e.g., IgG)
o Protein A/G magnetic beads
o Wash buffers

o Elution buffer
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o

[e]

o

Proteinase K

DNA purification kit

Primers for the promoter region of a target gene (e.g., HES1)

e Protocol:

[¢]

Treat cells with NADI-351 (e.g., 10 uM) for 6 hours.[1]

Cross-link proteins to DNA with 1% formaldehyde for 10 minutes at room temperature.
Quench the reaction with glycine.

Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

Immunoprecipitate the chromatin with an anti-Notchl antibody or IgG control overnight at
4°C.

Capture the antibody-chromatin complexes with protein A/G beads.

Wash the beads to remove non-specific binding.

Elute the chromatin from the beads and reverse the cross-links by heating.
Treat with Proteinase K to digest proteins.

Purify the DNA.

Quantify the amount of precipitated DNA by gPCR using primers specific for the HES1
promoter.

In Vivo Assays

1. Xenograft Tumor Model

This model evaluates the anti-tumor efficacy of NADI-351 in vivo.

o Materials:
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[e]

Immunocompromised mice (e.g., nude or NSG mice)

o

Cancer cell lines (e.g., MDA-MB-231, OE19) or patient-derived xenograft (PDX) tissue

[¢]

Matrigel (optional)

[¢]

NADI-351 formulation for oral (p.o.) or intraperitoneal (i.p.) administration

[e]

Vehicle control (e.g., DMSO)

o

Calipers for tumor measurement

e Protocol:

o Subcutaneously inject cancer cells (e.g., 1-5 x 1076 cells in PBS or with Matrigel) into the
flank of the mice.

o Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm?).

o Randomize mice into treatment and control groups.

o Administer NADI-351 (e.g., 30 mg/kg) or vehicle daily via the desired route (p.o. or i.p.).[1]
o Measure tumor volume with calipers 2-3 times per week (Volume = 0.5 x length x width?).
o Monitor the body weight and general health of the mice throughout the study.

o At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
weight, histology, biomarker analysis).

2. Assessment of Gastrointestinal (Gl) Toxicity
This is crucial for evaluating the safety profile of NADI-351.
o Materials:

o Mice from the in vivo efficacy study

o Formalin or other fixatives
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o Paraffin
o Microtome

o Periodic acid-Schiff (PAS) stain

» Protocol:
o At the end of the treatment period, harvest the intestines from the mice.
o Fix the tissues in formalin and embed in paraffin.
o Section the tissues and stain with PAS to identify goblet cells.

o Examine the intestinal architecture for signs of toxicity, such as goblet cell metaplasia,
villous blunting, or inflammation.[1]

o Compare the histology of NADI-351-treated mice with vehicle-treated controls.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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